(2R)-2-(benzenesulfonamido)-3-methyl-butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(benzenesulfonamido)-3-methyl-butanoate typically involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(benzenesulfonamido)-3-methyl-butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2R)-2-(benzenesulfonamido)-3-methyl-butanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(benzenesulfonamido)-3-methyl-butanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-benzenesulfonamido-2-methylpropanethioamide
- (2R)-3-[N-(3-hydroxypropyl)benzenesulfonamido]-2-methylpropanoic acid
Uniqueness
(2R)-2-(benzenesulfonamido)-3-methyl-butanoate is unique due to its specific structural features, such as the presence of a benzenesulfonamido group attached to a chiral center. This structural uniqueness can result in distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14NO4S- |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2R)-2-(benzenesulfonamido)-3-methylbutanoate |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)10(11(13)14)12-17(15,16)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)/p-1/t10-/m1/s1 |
InChI Key |
AGDVYAPPQUVBHB-SNVBAGLBSA-M |
Isomeric SMILES |
CC(C)[C@H](C(=O)[O-])NS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)[O-])NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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